molecular formula C11H9FN2O B1449030 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1691000-51-7

1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1449030
CAS No.: 1691000-51-7
M. Wt: 204.2 g/mol
InChI Key: WTYKFHLLVYRMNZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a fluorinated pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a fluorine atom and a phenyl group, making it a unique and versatile molecule.

Properties

IUPAC Name

1-(5-fluoro-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)10-7-13-14(11(10)12)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYKFHLLVYRMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one can be synthesized through several synthetic routes, including:

  • Condensation Reactions: One common method involves the condensation of 5-fluorophenylhydrazine with ethyl acetoacetate in the presence of a strong acid catalyst.

  • Cross-Coupling Reactions: Another approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the pyrazole is coupled with an aryl halide under palladium catalysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of a non-fluorinated pyrazole derivative.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Non-fluorinated pyrazole derivatives.

  • Substitution Products: Aminopyrazoles, hydroxypyrazoles, and other functionalized pyrazoles.

Scientific Research Applications

1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is compared with other similar compounds to highlight its uniqueness:

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar structure but includes a naphthalene group instead of a fluorine atom.

  • 5'-Fluoro-2'-hydroxyphenyl 1-phenyl-1H-pyrazol-4-yl ketone: This compound features a hydroxyl group in addition to the fluorine atom, leading to different chemical properties and reactivity.

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Biological Activity

1-(5-Fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a novel compound within the pyrazole class, characterized by its unique structure which includes a fluorine atom at the 5-position of the pyrazole ring and an ethanone moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C11H9FN2O, with a molecular weight of 206.22 g/mol. Its structural characteristics contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC11H9FN2O
Molecular Weight206.22 g/mol
CAS Number1691167-15-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. The presence of the fluorine atom enhances binding affinity and selectivity towards target molecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 10cHCT-1165.55
Compound 10cHePG-21.82
Compound 10cMCF-72.86

These findings suggest that the pyrazole scaffold is crucial for cytotoxic activity, with the incorporation of specific substituents significantly enhancing potency against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK pathways. Compounds that incorporate the pyrazole structure have been shown to reduce inflammation in various models, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Studies indicate that compounds within this class can inhibit the growth of bacteria and fungi effectively:

CompoundTypeActivity Level
Pyrazole DerivativeBacterialModerate
Pyrazole DerivativeFungalGood

These activities are attributed to the ability of the compounds to disrupt microbial cell membranes or inhibit essential enzymatic functions .

Case Studies

Several case studies have highlighted the significance of pyrazole derivatives in drug development:

  • Axitinib : A marketed second-generation tyrosine kinase inhibitor based on a pyrazoline scaffold, demonstrating effective blocking of vascular endothelial growth factor receptors (VEGFR), which is crucial in cancer therapy .
  • N-acetyl Pyrazolines : These compounds have shown excellent cytotoxicity targeting EGFR tyrosine kinase, indicating that modifications on the pyrazole structure can lead to enhanced therapeutic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

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